Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
Overview
Description
Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate is an organic compound with the molecular formula C8H11NO2S2 . It is also known by other names such as 2-Propenoic acid, 2-cyano-3,3-bis(methylthio)-, ethyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate can be represented by the SMILES string: CCOC(=O)C(C#N)=C(SC)SC . The molecular weight of this compound is 217.3 g/mol .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate is 217.3 g/mol and its molecular formula is C8H11NO2S2 . Unfortunately, the search results do not provide further information on its physical and chemical properties.Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 2-cyano-3,3-bis(methylthio)acrylate is a very useful reagent for the preparation of heterocyclic compounds . The electron-attracting groups on C2 make it a valuable tool in this area .
Synthesis of 2H-pyran-2-one
Tominaga et al. reported the synthesis of 2H-pyran-2-one starting from acetophenones and ethyl 2-cyano-3,3-bis(methylthio)acrylate in the presence of KOH in DMF .
Preparation of 2H-pyran-2-one Derivatives
The 2H-pyran-2-one derivatives have been prepared by reacting an aryl methyl ketone and 1,2-diarylethanone with ethyl 2-cyano-3,3-bis(methylthio)acrylate in the presence of KOH in DMF .
Synthesis of 4H-pyrimido[2,1-b]benzothiazole-8-substituted 2-thiomethyl-3-cyano-4-ones
Baheti et al. described the synthesis of 4H-pyrimido[2,1-b]benzothiazole-8-substituted 2-thiomethyl-3-cyano-4-ones by the reaction of 2-amino-6-substituted benzothiazole with ethyl 2-cyano-3,3-bis(methylthio)acrylate in the presence of anhydrous potassium carbonate in DMF . The synthesized compounds were further investigated for analgesic and CNS-depressant activity .
Synthesis of 4-methylsulfanyl-2-oxo-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles
The group of V. J. Ram described the synthesis of 4-methylsulfanyl-2-oxo-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles by the reaction between 1-tetralone and ethyl 2-cyano-3,3-dimethylthioacrylate in the presence of KOH/DMSO in catalytic amounts .
Preparation of Novel Ketene N,S-acetals
Novel ketene N,S-acetals were prepared by the reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with low nucleophilic aromatic amines using sodium hydride in toluene .
properties
IUPAC Name |
ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S2/c1-4-11-7(10)6(5-9)8(12-2)13-3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POABRARINOCORV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(SC)SC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372687 | |
Record name | Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17823-58-4 | |
Record name | Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3,3-Bis(methylthio)-2-cyanoacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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